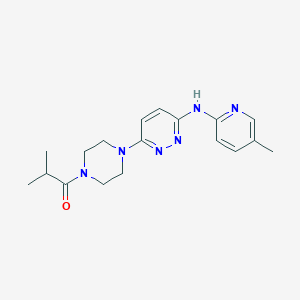

![molecular formula C21H24FN3O2 B5550017 (1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)

(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that often exhibit significant biological activity and are of interest for their potential use in various applications within chemical and pharmaceutical research. Due to the specific requirements, the focus will be on the chemical synthesis, molecular structure, and properties excluding direct applications in drug use or dosage and side effects.

Synthesis Analysis

Synthesis of structurally related compounds often involves complex reactions that introduce specific functional groups and create bicyclic or tricyclic structures with potential pharmacological activities. For example, Jensen et al. (2002) described the synthesis of a selective serotonin reuptake inhibitor with a related structure, highlighting the complexity and precision required in these syntheses (Jensen et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques, including X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the stereochemistry of the compound. For instance, Vaksler et al. (2023) provided insights into the molecular and crystal structures of a potential antimicrobial and antiviral drug, demonstrating the importance of structural analysis in understanding compound properties (Vaksler et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include transformations that modify their structure and functionality, affecting their chemical and physical properties. For example, Terada et al. (1986) explored the synthesis and conformation of a compound through reactions that highlight the versatility and reactivity of these molecules (Terada et al., 1986).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their potential applications. Studies like those conducted by Parthiban et al. (2009) can provide valuable information on the physical characteristics that influence the behavior of these compounds under various conditions (Parthiban et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential use of these compounds in synthesis and as part of more complex formulations. Studies like those by Karapetyan et al. (2008) shed light on the reactivity and potential for further functionalization of related compounds (Karapetyan et al., 2008).

Aplicaciones Científicas De Investigación

Antibacterial Activity against Respiratory Pathogens

Novel quinolone derivatives, including structures similar to the specified compound, have been designed and synthesized to target a broad spectrum of respiratory pathogens. These compounds have shown potent in vitro antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). They also exhibit excellent in vivo activity in murine models of pneumonia, making them promising candidates for treating respiratory tract infections (Odagiri et al., 2013).

Structural and Conformational Studies

Compounds with similar structures have been subjected to detailed structural and conformational studies, providing insights into their molecular configurations, intramolecular interactions, and the impact of these factors on their biological activity. For instance, studies on diazabicyclononanes and diazabicyclanols have helped understand the preferred conformations in solution and the role of solvent polarity, which is crucial for designing more effective antibacterial agents (Gálvez et al., 1985).

Synthesis and Optimization for Enhanced Activity

Research has focused on synthesizing and evaluating the antibacterial activities of new quinolonecarboxylic acids, incorporating amino-substituted azabicycloalkanyl ring systems. These studies aim to explore structure-activity relationships and identify the most effective antibacterial agents. The optimization process includes comparing the biological activities of enantiomers to determine the most potent compounds against both Gram-positive and Gram-negative organisms (Ogata et al., 1991).

Potential Applications in Neuropsychiatric and Neurological Disorders

Beyond antibacterial applications, related tetracyclic compounds have been discovered as potent and orally active multifunctional drug candidates for treating neuropsychiatric and neurological disorders. These compounds exhibit strong binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, indicating their potential as antipsychotic agents in clinical development (Li et al., 2014).

Propiedades

IUPAC Name |

(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-3-8-25-16-6-4-14(20(25)26)11-24(12-16)21(27)18-9-13(2)23-19-10-15(22)5-7-17(18)19/h5,7,9-10,14,16H,3-4,6,8,11-12H2,1-2H3/t14-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILRLSOFHWXFTE-GOEBONIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=C4C=CC(=CC4=NC(=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C4C=CC(=CC4=NC(=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)

![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)